Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is an intriguing compound notable for its multifunctional groups and potential applications in various scientific fields. Its structure consists of a phenoxy group, an oxadiazole ring, and a trifluoromethyl group, making it a compound of interest in organic and medicinal chemistry.
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the preparation of the phenoxy compound. This is followed by introducing the oxadiazole ring through cyclization reactions.
Route 2: : Another route involves the direct substitution reaction on the oxadiazole ring with the phenoxy compound, followed by methylation to add the N-methyl group.
Reaction Conditions: Typical conditions include:
Solvents: : DMF, DMSO, or chloroform.
Catalysts: : Lewis acids or bases depending on the specific reaction step.
Temperatures: : Ranging from -10°C to 150°C, depending on the reaction stage.
Industrial Production Methods: Scaling up requires optimizing reaction conditions for better yield and purity, often involving:
Continuous flow reactors: for better control of reaction parameters.
Chromatographic techniques: for purification.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: : Reduction can occur at the oxadiazole ring.
Substitution: : Nucleophilic and electrophilic substitutions are feasible at various sites.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Utilizing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Different halides or organometallic reagents under anhydrous conditions.
Major Products: Depending on the reaction type, products could include oxidized or reduced forms, substituted derivatives, and ring-opened products.
Chemistry
Catalysts: : Useful in catalytic reactions due to its unique functional groups.
Ligand Chemistry: : Acts as a ligand in coordination chemistry with metals.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to the trifluoromethyl group.
Medicine
Drug Development: : Investigated for antimicrobial or anticancer properties.
Biomarker Research: : As a molecular probe in biochemical assays.
Industry
Material Science: : Involved in the synthesis of advanced materials, including polymers and coatings.
Agriculture: : Evaluated for herbicidal or pesticidal activities.
Mechanism of Action
The compound's mechanism involves interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity by engaging in hydrogen bonding and Van der Waals interactions. The oxadiazole ring plays a crucial role in the compound's stability and reactivity, influencing its biological activity.
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine stands out due to its trifluoromethyl and phenoxy groups, which impart unique properties.
Similar Compounds
2-(4-((3-(trifluoromethyl)phenoxy)methyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine
N-methyl-2-(4-(phenoxy)methyl)-1,2,3-oxadiazol-3-yl)ethan-1-amine
Uniqueness: : The unique substitution pattern and the combination of functional groups enhance its versatility in various reactions and applications.
Properties
Molecular Formula |
C13H14F3N3O2 |
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Molecular Weight |
301.26 g/mol |
IUPAC Name |
N-methyl-2-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C13H14F3N3O2/c1-17-6-5-11-18-12(21-19-11)8-20-10-4-2-3-9(7-10)13(14,15)16/h2-4,7,17H,5-6,8H2,1H3 |
InChI Key |
FAUBJMZYJFZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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